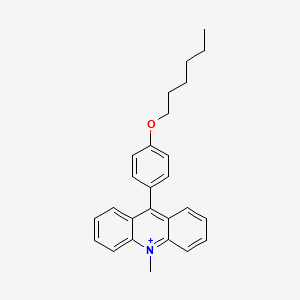
Phenacridane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenacridane can be synthesized through several methods, typically involving the condensation of appropriate aromatic amines with aldehydes or ketones, followed by cyclization. One common method involves the reaction of 4-hexyloxybenzaldehyde with 10-methylacridone in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate cyclization and formation of the acridinium ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as:
Mixing and Heating: Reactants are mixed and heated to initiate the condensation reaction.
Cyclization: The intermediate product undergoes cyclization in the presence of an acid catalyst.
Purification: The crude product is purified through recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Phenacridane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the this compound structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products
The major products formed from these reactions include acridone derivatives, dihydroacridine compounds, and various substituted this compound derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Phenacridane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Employed in the study of DNA intercalation and as a fluorescent probe for nucleic acids.
Medicine: Investigated for its potential anticancer properties due to its ability to intercalate into DNA and disrupt cellular processes.
Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
Phenacridane exerts its effects primarily through intercalation into DNA, where it inserts itself between base pairs, disrupting the normal helical structure. This intercalation can inhibit DNA replication and transcription, leading to cytotoxic effects. The molecular targets include DNA and various enzymes involved in DNA processing .
Comparison with Similar Compounds
Phenacridane is similar to other acridine derivatives, such as acridine orange and proflavine. it is unique due to its specific substituents, which confer distinct chemical and biological properties.
Similar Compounds
Acridine Orange: A fluorescent dye used for nucleic acid staining.
Proflavine: An acridine derivative with antiseptic properties.
Acriflavine: Used as an antiseptic and in the treatment of protozoal infections.
This compound’s unique structure, particularly the hexyloxyphenyl and methylacridinium groups, distinguishes it from these related compounds, providing specific advantages in certain applications .
Properties
CAS No. |
119415-26-8 |
|---|---|
Molecular Formula |
C26H28NO+ |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
9-(4-hexoxyphenyl)-10-methylacridin-10-ium |
InChI |
InChI=1S/C26H28NO/c1-3-4-5-10-19-28-21-17-15-20(16-18-21)26-22-11-6-8-13-24(22)27(2)25-14-9-7-12-23(25)26/h6-9,11-18H,3-5,10,19H2,1-2H3/q+1 |
InChI Key |
AZKMTXCUMJEDMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


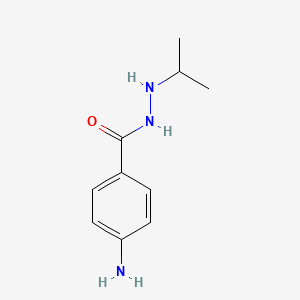
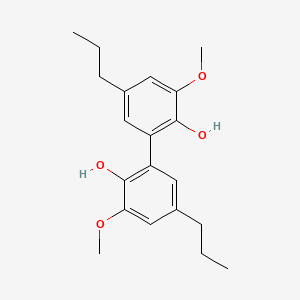
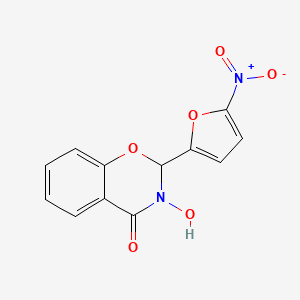
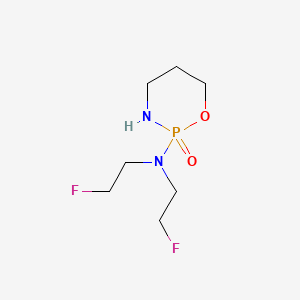
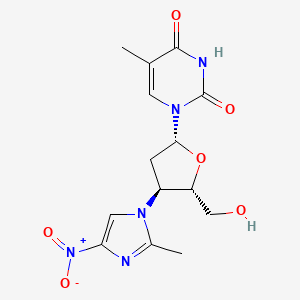
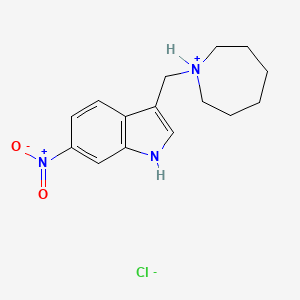
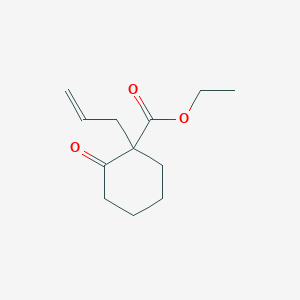

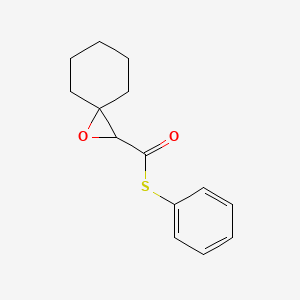
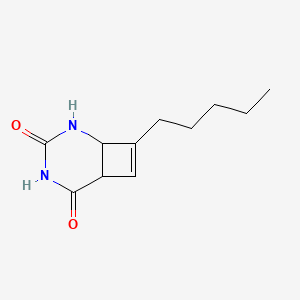
![(R)-(+)-2-[Bis(3,5-dimethylphenyl)hydroxymethyl]pyrrolidine](/img/structure/B12808911.png)

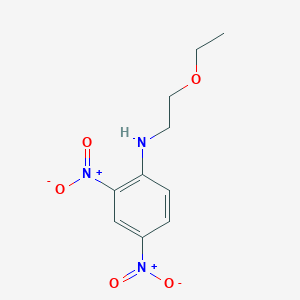
![Propanedioic acid, bis[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, bis[2,2,6,6-tetramethyl-1-(1-oxo-2-propenyl)-4-piperidinyl] ester](/img/structure/B12808925.png)
